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molecular formula C11H7N3S B8754324 13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene CAS No. 60067-40-5

13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene

Cat. No. B8754324
M. Wt: 213.26 g/mol
InChI Key: CFHZNSBPDDMPQF-UHFFFAOYSA-N
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Patent
US04204067

Procedure details

A mixture of 8.5 grams of analytically pure 5-nitroso-6-phenylimidazo[2,1-b]thiazole (0.04 mole) and 10 ml. of triethylphosphite (0.05 mole) in 50 ml. of anhydrous toluene is refluxed for three hours with constant stirring and under a constant flow of dry nitrogen. The temperature of the oil bath is kept between 110° and 120° C. After cooling, the toluene and excess triethyl phosphite are removed by vacuum distillation at 0.2 Torr. The temperature of the oil bath is kept under 120° C. also during the distillation. The residue which is a thick oily liquid is kept over night at 0° C., during which time it solidifies. The solid is washed on a glass filter with cold carbon tetrachloride and then recrystallized twice from 2-propanol to yield three grams of 5H-thiazolo[2',3':2,3]imidazo[4,5-b]indole.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:3]1[N:10]2[C:6]([S:7][CH:8]=[CH:9]2)=[N:5][C:4]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O.C(OP(OCC)OCC)C>C1(C)C=CC=CC=1>[S:7]1[C:6]2=[N:5][C:4]3[C:11]4[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=4[NH:1][C:3]=3[N:10]2[CH:9]=[CH:8]1

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
N(=O)C1=C(N=C2SC=CN21)C2=CC=CC=C2
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with constant stirring and under a constant flow of dry nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept between 110° and 120° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the toluene and excess triethyl phosphite are removed by vacuum distillation at 0.2 Torr
DISTILLATION
Type
DISTILLATION
Details
The temperature of the oil bath is kept under 120° C. also during the distillation
WAIT
Type
WAIT
Details
is kept over night at 0° C., during which time it
WASH
Type
WASH
Details
The solid is washed on a glass
FILTRATION
Type
FILTRATION
Details
filter with cold carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
recrystallized twice from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
S1C=CN2C1=NC1=C2NC=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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